molecular formula C₁₁H₁₃D₃N₂O₄ B1155476 4-O-Methyl-d3-carbidopa

4-O-Methyl-d3-carbidopa

カタログ番号: B1155476
分子量: 243.27
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-O-Methyl-d3-carbidopa is a deuterated analog of carbidopa, a peripheral dopa decarboxylase inhibitor used in Parkinson’s disease therapy. This compound is structurally characterized by a methyl group at the 4-O position of the aromatic ring and three deuterium atoms (d3) replacing hydrogen atoms, enhancing its stability and utility in analytical applications. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . It is classified as an impurity reference material (>95% purity by HPLC) and is stored at -20°C to maintain stability .

特性

分子式

C₁₁H₁₃D₃N₂O₄

分子量

243.27

同義語

2-Hydrazinyl-3-(3-hydroxy-4-methoxy-d3-phenyl)-2-methylpropanoic Acid

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Chemical Differences

Table 1: Structural and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Purity Key Applications
4-O-Methyl-d3-carbidopa C₁₁H₁₆N₂O₄ 240.26 4-O-methyl, 3 deuterium >95% (HPLC) Impurity reference, metabolic studies
Carbidopa-D3 C₁₀H₁₁D₃N₂O₄ ~247.26* 3 deuterium (non-methylated) Not specified Internal standard for LC-MS, pharmacokinetics
3-O-Methyldopa-d3 C₁₁H₁₆N₂O₄ 240.26 3-O-methyl, 3 deuterium Not specified Impurity profiling, analytical research
Carbidopa (Parent) C₁₀H₁₄N₂O₄ 244.24 None ≥98% (USP) Parkinson’s disease therapy

*Estimated based on deuterium substitution.

Key Structural Insights :

  • 4-O-Methyl-d3-carbidopa and 3-O-Methyldopa-d3 share the same molecular formula but differ in methyl group position (4-O vs. 3-O), which affects metabolic stability and interaction with enzymes .
  • Carbidopa-D3 lacks methyl substitution but incorporates deuterium, improving mass spectrometry sensitivity .

Research Findings and Pharmacological Relevance

  • Impurity Profiling : Methylated derivatives like 4-O-methylcarbidopa arise during carbidopa synthesis or storage. Their quantification ensures compliance with regulatory limits (e.g., USP specifies <0.5% for related compounds) .
  • Deuterium Advantages: Deuterated analogs (e.g., Carbidopa-D3) reduce matrix interference in mass spectrometry, enhancing detection limits by 10–100x compared to non-deuterated standards .
  • Therapeutic Insights : While 4-O-methyl-d3-carbidopa itself lacks direct therapeutic use, its parent compound, carbidopa, synergizes with levodopa to inhibit peripheral metabolism, increasing CNS dopamine availability .

Analytical Methodologies

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., L1 column, 1 mL/min flow rate) resolves carbidopa from methylated impurities like 4-O-methylcarbidopa and 3-O-methyldopa .
  • Mass Spectrometry : Deuterated analogs (e.g., Carbidopa-D3) produce distinct isotopic patterns, enabling accurate quantification in complex biological samples .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。